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molecular formula C4H4N4O3 B1297589 4-Nitro-1H-pyrazole-3-carboxamide CAS No. 65190-36-5

4-Nitro-1H-pyrazole-3-carboxamide

Cat. No. B1297589
M. Wt: 156.1 g/mol
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829570B2

Procedure details

A suspension of 4-nitro-1H-5-pyrazolecarboxamide (7.80 g, 50 mmol) in dichloromethane (300 mL) and pyridine (30 mL) was treated with a solution of phosgene in toluene (20%, 50 mL). The mixture was stirred for 16 hours at ambient temperature then water (20 mL) was slowly added to the mixture, followed by 6 N aqueous hydrochloric acid (50 mL) and brine (15 mL). The mixture was extracted with dichloromethane (5×50 mL) and ethyl acetate (3×50 mL). The organic solutions were combined and dried over magnesium sulfate, filtered and the filtrate concentrated to a volume of about 150 mL then it was extracted with 1N aqueous hydrochloric acid (25 mL) and then brine (15 mL). The organic layer was dried over magnesium sulfate then filtered and the filtrate concentrated under reduced pressure to yield the title compound as a tan solid (6.36 g, 92%): 1H NMR (DMSO-d6, 400 MHz) δ 14.99 bs, 1H), 9.15 (s, 1H); RP-HPLC (Hypersil HS C18, 5 μm, 100 A, 250×4.6 mm; 5%-100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr 12.05 min; MS: MH+ 137.0
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]([NH2:11])=O)([O-:3])=[O:2].C(Cl)(Cl)=O.O.Cl>ClCCl.N1C=CC=CC=1.C1(C)C=CC=CC=1.[Cl-].[Na+].O>[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]#[N:11])([O-:3])=[O:2] |f:7.8.9|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1C(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (5×50 mL) and ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a volume of about 150 mL
EXTRACTION
Type
EXTRACTION
Details
it was extracted with 1N aqueous hydrochloric acid (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NNC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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